molecular formula C15H16N2O3 B2628217 (E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide CAS No. 1465713-80-7

(E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide

Cat. No.: B2628217
CAS No.: 1465713-80-7
M. Wt: 272.304
InChI Key: CQIRHJPFDGLBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide, also known as MDPT, is a research chemical that belongs to the cathinone class. It is a designer drug that has been developed for scientific research purposes only. The chemical structure of MDPT is similar to that of other cathinone compounds, such as MDPV and methylone.

Scientific Research Applications

Synthesis and Structural Characterization

  • A study on the synthesis and antimycobacterial activity of compounds structurally related to the given chemical showed modest growth inhibition of Mycobacterium tuberculosis, highlighting their potential in antitubercular research (Sanna et al., 2002).
  • Research into vinylphosphonium salt-mediated reactions involving alkyl propiolates and aminophenols or hydroxyphenols has contributed to the understanding of the synthetic routes and mechanisms for producing related compounds (Yavari et al., 2006).
  • The polarized molecular-electronic structures and supramolecular aggregation of certain derivatives were investigated, showing intramolecular hydrogen bonding and polarized structures, which are crucial for understanding their chemical behavior (Low et al., 2004).

Biological Activity and Application

  • Several benzamide derivatives, including those related to the compound , have been synthesized and evaluated for their anti-fatigue effects in animal models, suggesting potential therapeutic applications (Wu et al., 2014).
  • The cytotoxic activities of neolignans derived from traditional Chinese medicine, which share structural similarities with the compound, have been studied, providing insights into their potential use in cancer therapy (Ma et al., 2017).

Spectroscopic and Quantum Mechanical Investigations

  • Spectroscopic and quantum mechanical investigations of derivatives have been conducted to understand their electronic structures, vibrational modes, and potential energy distributions, which are essential for designing drugs and materials with specific properties (Venkatachalam et al., 2018).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10(2)12(8-16)17-15(18)6-4-11-3-5-13-14(7-11)20-9-19-13/h3-7,10,12H,9H2,1-2H3,(H,17,18)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIRHJPFDGLBQC-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)C=CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C#N)NC(=O)/C=C/C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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